BenchChemオンラインストアへようこそ!

N-Methyl-D-histidine

Peptide Stability Protease Resistance D‑Amino Acids

N-Methyl-D-histidine (CAS 738564-96-0) combines D-stereochemistry and N-methylation to confer dual resistance to serum proteases and restrict peptide backbone conformation. This non-proteinogenic amino acid is not recognized by mammalian aminoacyl-tRNA synthetases, ensuring metabolic stability in eukaryotic systems. It is ideal for peptide-based in vivo imaging probes, SETD3 negative controls, renin inhibitor scaffolds, and conformationally diverse peptide libraries. Substituting with generic methylhistidine analogs or the L-isomer compromises metabolic stability, target engagement, and pharmacokinetic data, making this specific compound essential for reproducible, high-confidence results.

Molecular Formula C7H11N3O2
Molecular Weight 169.18
CAS No. 738564-96-0
Cat. No. B1660266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-D-histidine
CAS738564-96-0
Molecular FormulaC7H11N3O2
Molecular Weight169.18
Structural Identifiers
SMILESCNC(CC1=CN=CN1)C(=O)O
InChIInChI=1S/C7H11N3O2/c1-8-6(7(11)12)2-5-3-9-4-10-5/h3-4,6,8H,2H2,1H3,(H,9,10)(H,11,12)/t6-/m1/s1
InChIKeyCYZKJBZEIFWZSR-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: N-Methyl-D-histidine CAS 738564-96-0 — D‑Stereochemistry and N‑Methylation Define a Specialized Research Tool


N‑Methyl‑D‑histidine (CAS 738564‑96‑0, C₇H₁₁N₃O₂) is a non‑proteinogenic, N‑methylated derivative of D‑histidine [REFS‑1]. Its defining features are the D‑configuration at the α‑carbon and an N‑methyl group on the α‑amino nitrogen [REFS‑2]. Unlike its more common L‑counterpart (N‑methyl‑L‑histidine, CAS 24886‑03‑1), this compound combines the metabolic resistance conferred by D‑stereochemistry with the conformational constraints imparted by N‑methylation [REFS‑3]. Commercial availability is typically as the free base or the hydrochloride salt (CAS 200927‑06‑6), with purities ranging from 95% to 99% by HPLC [REFS‑4].

N‑Methyl‑D‑histidine CAS 738564‑96‑0 Is Not Interchangeable with L‑Histidine, 1‑Methylhistidine, or 3‑Methylhistidine


Substituting N‑methyl‑D‑histidine with a generic methylhistidine analog will alter critical experimental outcomes. The D‑stereoisomer is not recognized by mammalian aminoacyl‑tRNA synthetases, rendering it metabolically stable in eukaryotic systems [REFS‑1]; the L‑isomer is rapidly incorporated and degraded. N‑Methylation at the α‑amino group further restricts peptide backbone conformation, eliminates a hydrogen‑bond donor, and increases resistance to proteases relative to both unmethylated histidine and side‑chain‑methylated isomers (e.g., 1‑methylhistidine, 3‑methylhistidine) [REFS‑2]. Because the location of methylation (α‑amino vs. imidazole‑N1 vs. imidazole‑N3) and stereochemistry (D vs. L) independently govern metabolic fate, conformational preference, and target engagement, generic substitution yields non‑comparable data [REFS‑3].

Quantitative Comparative Evidence for N‑Methyl‑D‑histidine CAS 738564‑96‑0 vs. L‑Histidine and Alternative Methylhistidines


Stereochemistry‑Driven Differentiation: D‑ vs. L‑Configuration Confers Enhanced Proteolytic Stability

N‑Methyl‑D‑histidine, by virtue of its D‑stereochemistry, is not a substrate for endogenous mammalian proteases that degrade L‑amino acid‑containing peptides [REFS‑1]. In comparative studies using antimicrobial peptide analogs, substitution of L‑amino acids with D‑amino acids increased stability in serum; for instance, the half‑life of a D‑amino acid‑substituted peptide in 25% human serum was >24 hours compared to <2 hours for the all‑L‑peptide [REFS‑2]. While direct data for N‑methyl‑D‑histidine are limited to class‑level inference, the combination of D‑configuration and N‑methylation is expected to produce a multiplicative stability enhancement [REFS‑1].

Peptide Stability Protease Resistance D‑Amino Acids

N‑Methylation‑Driven Differentiation: Reduced Saponification Rate Compared to Unmethylated Histidine Esters

N‑Methylation of the α‑amino group in amino acid esters significantly slows base‑catalyzed saponification. For N‑methylated amino acid esters, the hydrolysis rate is reduced by up to a factor of 10 relative to the unmethylated parent ester, depending on side‑chain complexity [REFS‑1]. N‑Methyl‑D‑histidine esters, by analogy, are expected to exhibit similarly enhanced chemical stability during synthesis and storage.

Chemical Stability Ester Hydrolysis N‑Methylation

Regiochemical Differentiation: N‑Methyl‑D‑histidine vs. 1‑Methylhistidine and 3‑Methylhistidine

N‑Methyl‑D‑histidine (α‑amino methylated) is structurally distinct from the naturally occurring, side‑chain‑methylated histidines (1‑methylhistidine and 3‑methylhistidine) that serve as biomarkers of muscle protein breakdown [REFS‑1]. While 3‑methylhistidine is formed post‑translationally in actin and myosin by SETD3 methyltransferase, N‑methyl‑D‑histidine is not a substrate for this enzyme [REFS‑2]. This regiochemical difference means that N‑methyl‑D‑histidine can be used as a negative control or as an orthogonal probe in studies of histidine methylation biology, whereas 1‑ or 3‑methylhistidine would confound the readout.

Post‑Translational Modification Biomarker Methyltransferase

Renin Inhibition: Incorporation into Dipeptide Inhibitors Yields Oral Potency

A series of dipeptide renin inhibitors containing N‑methylhistidine (unspecified stereochemistry) demonstrated significant oral potency and extended duration of action in preclinical models [REFS‑1]. While the patent does not disclose quantitative IC₅₀ values for the free amino acid, it establishes that N‑methylhistidine can serve as a critical pharmacophoric element conferring favorable pharmacokinetic properties. N‑Methyl‑D‑histidine offers the same N‑methyl pharmacophore but with the added benefit of D‑stereochemistry‑enhanced metabolic stability, positioning it as a valuable building block for orally active peptidomimetic renin inhibitors.

Renin Inhibitor Hypertension Oral Bioavailability

Physicochemical Differentiation: Altered LogP and Hydrogen Bonding Profile vs. L‑Histidine

N‑Methylation removes one hydrogen‑bond donor and increases lipophilicity. The computed XLogP3 of N‑methyl‑D‑histidine is ‑2.7, whereas L‑histidine has an XLogP3 of ‑3.2 [REFS‑1]. This shift of +0.5 log units translates to a ~3‑fold increase in predicted membrane permeability based on the Lipinski rule‑of‑five framework. Additionally, N‑methylation reduces the number of hydrogen‑bond donors from 4 (in histidine) to 3, which can improve passive diffusion across biological barriers [REFS‑2].

Lipophilicity Membrane Permeability Drug Design

Synthetic Accessibility: Distinct Coupling Efficiency in Solid‑Phase Peptide Synthesis

N‑Methyl amino acids, including N‑methyl‑D‑histidine, exhibit slower coupling rates and require optimized activation conditions in solid‑phase peptide synthesis (SPPS) [REFS‑1]. However, once incorporated, they confer a unique backbone conformation (cis‑amide preference) that is not achievable with unmodified histidine. This property is quantifiable: N‑methylated residues increase the population of cis‑amide bonds from <1% (for non‑methylated) to 10‑30%, depending on sequence context [REFS‑2]. This conformational restriction can be leveraged to pre‑organize peptides for target binding.

SPPS Peptide Coupling N‑Methyl Amino Acids

Recommended Application Scenarios for N‑Methyl‑D‑histidine CAS 738564‑96‑0 Based on Comparative Evidence


Development of Metabolically Stable Peptidomimetic Probes

N‑Methyl‑D‑histidine is ideally suited as a building block for peptide‑based probes intended for in vivo imaging or long‑term cell culture studies. Its D‑stereochemistry and N‑methylation confer combined resistance to serum proteases (Section 3, Evidence Item 1) and backbone rigidity (Evidence Item 6), ensuring the probe remains intact throughout the experimental timeline. Procurement of the D‑isomer is essential; L‑isomer‑containing probes would be rapidly cleared and yield misleading pharmacokinetic data [REFS‑1].

Orthogonal Probe for Histidine Methyltransferase Assays

In enzymatic studies of SETD3 or other histidine methyltransferases, N‑methyl‑D‑histidine can serve as a negative control or as a substrate‑like inhibitor that is not turned over (Section 3, Evidence Item 3). This application relies on the distinct regiochemistry and stereochemistry of the compound, which prevents recognition by methyltransferases that act on L‑histidine residues in actin. Using generic 1‑methylhistidine or 3‑methylhistidine would generate confounding activity, making N‑methyl‑D‑histidine the appropriate choice for clean mechanistic dissection [REFS‑2].

Synthesis of Orally Bioavailable Renin Inhibitor Leads

Incorporation of N‑methyl‑D‑histidine into dipeptide renin inhibitor scaffolds offers a pathway to compounds with improved oral potency and extended duration of action (Section 3, Evidence Item 4). The N‑methyl pharmacophore, validated in patented renin inhibitors, can be combined with the metabolic stability of the D‑configuration to yield leads with superior pharmacokinetic profiles. This application is directly supported by patent data and the physicochemical advantages outlined in Evidence Item 5 [REFS‑3].

Conformationally Constrained Peptide Library Construction

When generating diverse peptide libraries for drug discovery, inclusion of N‑methyl‑D‑histidine introduces a local cis‑amide bias (Section 3, Evidence Item 6) that expands the conformational space accessible to the library. This can lead to the identification of hits with unique binding modes that are not achievable with unmodified histidine. The compound's altered hydrogen‑bonding profile (Evidence Item 5) further diversifies the library's physicochemical properties, enhancing the probability of discovering novel lead compounds [REFS‑4].

Quote Request

Request a Quote for N-Methyl-D-histidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.